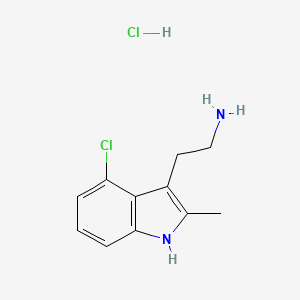

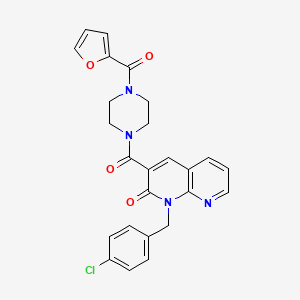

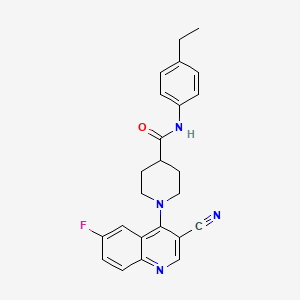

![molecular formula C12H14N2OS B2802708 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone CAS No. 2309591-02-2](/img/structure/B2802708.png)

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Structural Analysis and Synthesis

The compound, known for its structural complexity, is utilized in structural analysis and synthesis studies. For instance, Paz et al. (2013) explored its polymorphic forms, detailing the molecular structure and intramolecular interactions in different forms of related compounds. The study offers insights into the slight conformational differences and intermolecular interactions that can influence the physical properties of such molecules (Paz et al., 2013).

Biological Activity and Medicinal Chemistry

The compound and its derivatives are of interest in medicinal chemistry, especially for their biological activities. Li et al. (2020) synthesized a series of novel azabicyclo derivatives containing a thiazole moiety and evaluated their nematicidal activities, showing significant bioactivity against pine-wood nematodes (Li et al., 2020). Similarly, Shahana and Yardily (2020) conducted spectral characterization and docking studies on novel compounds with a thiazol-5-yl methanone structure to understand their antibacterial activities (Shahana & Yardily, 2020).

Spectroscopic and Crystallographic Studies

The compound's structural characteristics make it a suitable candidate for spectroscopic and crystallographic studies, aiding in the understanding of molecular geometry and interactions. For instance, Iriepa et al. (2004) synthesized and analyzed a series of carbamates derived from an azabicyclic chloroformate, providing detailed information on molecular conformations and hydrogen bonding patterns (Iriepa et al., 2004).

Chemical Reactions and Mechanisms

The unique structure of the compound also facilitates the study of chemical reactions and mechanisms. Krow et al. (2008) explored the role of Selectfluor in the reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters, highlighting the compound's utility in understanding stereochemistry and reaction kinetics (Krow et al., 2008).

作用機序

Target of Action

The compound ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

Tropane alkaloids are known to interact with various receptors in the nervous system, including muscarinic acetylcholine receptors and dopamine transporters .

Biochemical Pathways

Based on the known effects of tropane alkaloids, it can be inferred that this compound may affect neurotransmitter signaling pathways, particularly those involving acetylcholine and dopamine .

Result of Action

Given its structural similarity to tropane alkaloids, it may exert similar effects, such as modulating neurotransmitter signaling and potentially exerting psychoactive effects .

特性

IUPAC Name |

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-8-4-9-2-3-10(5-8)14(9)12(15)11-6-16-7-13-11/h6-7,9-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNAFZFKRVJBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

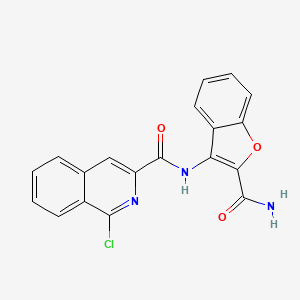

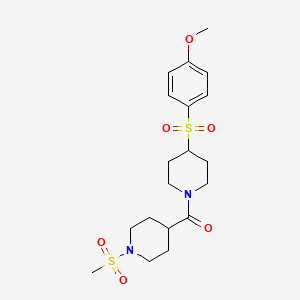

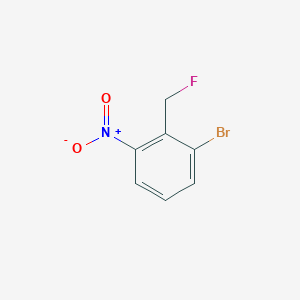

![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2802629.png)

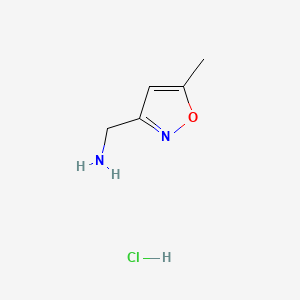

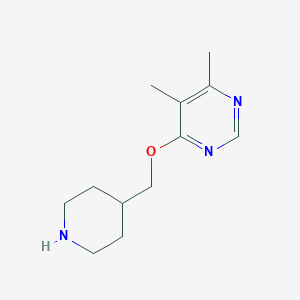

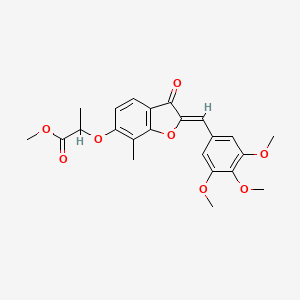

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2802643.png)

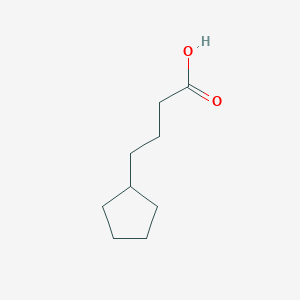

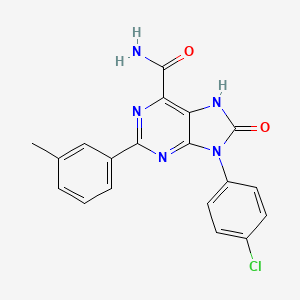

![2-(4-chloro-3-methylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2802645.png)